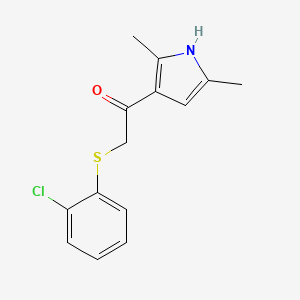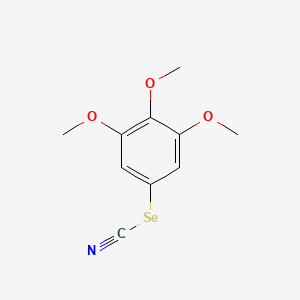![molecular formula C21H30N2O4 B14908914 2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)
2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) is a complex organic compound with the molecular formula C21H30N2O4 This compound is characterized by its unique structure, which includes two 5,5-dimethyl-1,3-cyclohexanedione units linked by a 1,2-propanediylbis(iminomethylylidene) bridge
準備方法
The synthesis of 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with a suitable diamine, such as 1,2-diaminopropane, under controlled conditions . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their catalytic and electronic properties.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially affecting cellular pathways and processes.
類似化合物との比較
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) can be compared with similar compounds such as:
- 2,2’-[1,6-Hexanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) : This compound has a similar structure but with a hexanediyl bridge instead of a propanediyl bridge, which affects its chemical properties and reactivity.
- 2,2’-(5-Indanylmethylene)-bis-(5,5-dimethyl-1,3-cyclohexanedione) : This compound features an indanylmethylene bridge, leading to different electronic and steric properties.
The uniqueness of 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C21H30N2O4 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
3-hydroxy-2-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H30N2O4/c1-13(23-12-15-18(26)8-21(4,5)9-19(15)27)10-22-11-14-16(24)6-20(2,3)7-17(14)25/h11-13,24,26H,6-10H2,1-5H3 |
InChIキー |
NCEPPAKRVFLQKD-UHFFFAOYSA-N |
正規SMILES |
CC(CN=CC1=C(CC(CC1=O)(C)C)O)N=CC2=C(CC(CC2=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


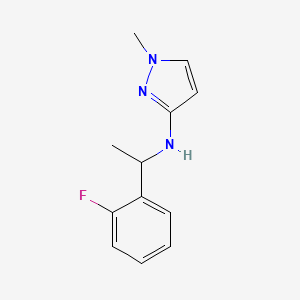
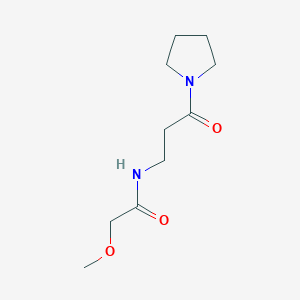
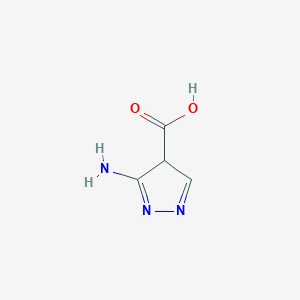
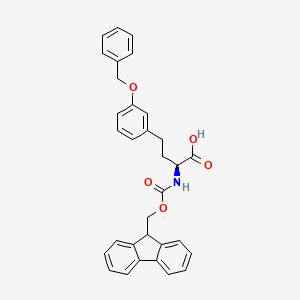
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)
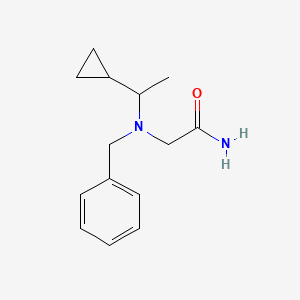
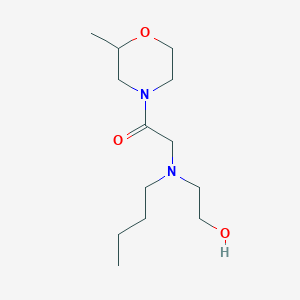
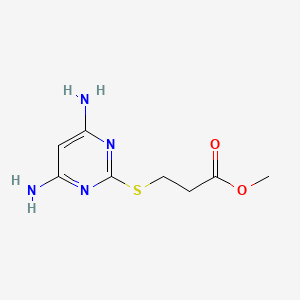
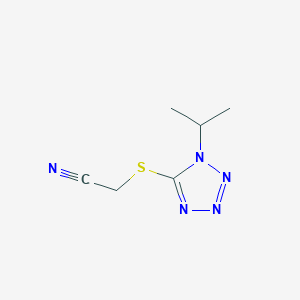
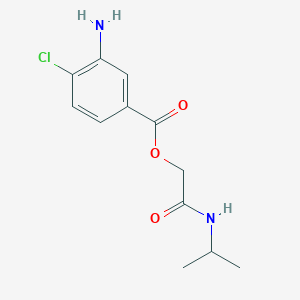
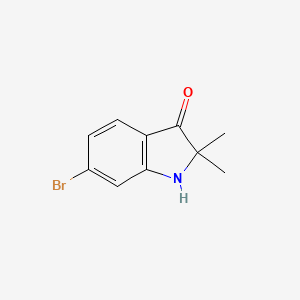
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
